

An In-depth Technical Guide to the Chemical Structure of Copper Aspirinate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure of **copper aspirinate**, a compound of significant interest for its potential therapeutic applications. The document delves into its molecular architecture, physicochemical properties, and the experimental methodologies used for its characterization. Furthermore, it explores the compound's mechanism of action, offering insights for drug development professionals.

Introduction

Copper aspirinate, also known by its IUPAC name dicopper;tetrakis(2-acetyloxybenzoate), is a coordination complex with the chemical formula C₃₆H₂₈Cu₂O₁₆.[1][2][3] It is recognized for its potential as a therapeutic agent, particularly in the treatment of rheumatoid arthritis.[1][3] The complexation of aspirin with copper(II) ions has been shown to enhance its anti-inflammatory properties.[4] This guide will provide a detailed exploration of its chemical nature.

Chemical Structure and Properties

Copper aspirinate is a bright blue crystalline solid with a molar mass of approximately 843.7 g/mol .[3][5] It is generally insoluble in water. The structure of **copper aspirinate** is a dimeric paddle-wheel complex, denoted as [Cu₂(asp)₄].[6][7] In this arrangement, two copper(II) ions are bridged by four aspirinate ligands. The structure of a dimethyl sulfoxide (DMSO) adduct, [Cu₂(asp)₄(DMSO)₂], has been elucidated through X-ray crystallography, providing precise details of its molecular geometry.[6]



Physicochemical Properties

A summary of the key physicochemical properties of **copper aspirinate** is presented in Table 1.

Property	Value	Reference(s)	
IUPAC Name	dicopper;tetrakis(2- acetyloxybenzoate)	[1][5]	
Chemical Formula	C36H28Cu2O16	[1][3]	
Molar Mass	843.7 g/mol	[5]	
Appearance	Bright blue crystalline solid	[1][3]	
Melting Point	Decomposes	[1]	
Solubility	Insoluble in water	[1]	

Crystallographic Data

The crystal structure of the dimethyl sulfoxide (DMSO) adduct of **copper aspirinate**, [Cu₂(asp)₄(DMSO)₂], provides critical insights into the coordination environment of the copper centers and the overall molecular conformation. While the full crystallographic information file (CIF) is best accessed through crystallographic databases, a summary of key bond lengths and angles, as reported in the literature, is presented in Table 2. The structure reveals a dimeric unit where each copper atom is coordinated to four oxygen atoms from the carboxylate groups of the aspirinate ligands and one oxygen atom from a DMSO molecule, resulting in a square pyramidal geometry.

Table 2: Selected Crystallographic Data for [Cu₂(asp)₄(DMSO)₂]



Parameter	Value	
Crystal System	Data not available in search results	
Space Group	Data not available in search results	
Unit Cell Dimensions	Data not available in search results	
Cu-Cu distance	Data not available in search results	
Average Cu-O (carboxylate) bond length	Data not available in search results	
Cu-O (DMSO) bond length	Data not available in search results	
O-Cu-O bond angles (in basal plane)	Data not available in search results	

Note: Specific quantitative crystallographic data such as unit cell dimensions, precise bond lengths, and angles were not available in the provided search results. The existence of an X-ray structure for the DMSO adduct is confirmed.[6][8]

Spectroscopic Data

Infrared (IR) spectroscopy is a valuable tool for characterizing the vibrational modes of **copper aspirinate** and confirming the coordination of the aspirinate ligand to the copper center. A summary of the major FT-IR absorption bands and their assignments is provided in Table 3.

Table 3: FT-IR Spectral Data for Copper Aspirinate

Wavenumber (cm ⁻¹)	Assignment	
3090, 3080	ν(C-H)	
1753	Ester ν(C=O)	
1727	Carboxyl ν(C=O)	
1406	ν sym(C-O)	
1243	ν asym(C-O)	
1200	ν asym(C-O)	
500	ν(Cu-O)	



Experimental Protocols

This section details the methodologies for the synthesis and characterization of **copper aspirinate**, compiled from various sources to provide a standardized protocol for research purposes.

Synthesis of Copper(II) Aspirinate

The synthesis of **copper aspirinate** is typically achieved through the reaction of a soluble copper(II) salt with acetylsalicylic acid in an aqueous medium. The following protocol outlines a common method.

Materials:

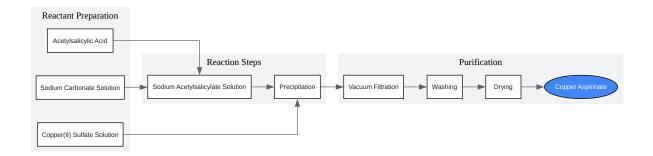
- Acetylsalicylic acid (Aspirin)
- Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)
- Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
- · Distilled water
- Ethanol (for washing, optional)

Procedure:

- Preparation of Sodium Acetylsalicylate Solution:
 - Dissolve a slight molar excess of acetylsalicylic acid in an aqueous solution of sodium carbonate or sodium bicarbonate. Effervescence will be observed due to the release of carbon dioxide.
 - Stir the solution until the acetylsalicylic acid is completely dissolved.
 - Filter the resulting solution to remove any unreacted acetylsalicylic acid.
- Precipitation of Copper Aspirinate:
 - Prepare a separate aqueous solution of copper(II) sulfate pentahydrate.



- Slowly add the copper(II) sulfate solution to the sodium acetylsalicylate solution with constant stirring.
- A bright blue precipitate of copper aspirinate will form immediately.
- Isolation and Purification:
 - Collect the precipitate by vacuum filtration.
 - Wash the collected solid with distilled water to remove any soluble impurities. An optional wash with ethanol can also be performed.
 - Dry the purified copper aspirinate in a desiccator or at a low temperature in an oven.



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Workflow for the synthesis of **copper aspirinate**.

X-ray Crystallography

Single crystals of the DMSO adduct of **copper aspirinate** suitable for X-ray diffraction analysis can be obtained by dissolving the compound in DMSO and allowing the solvent to evaporate slowly over an extended period.[8] The crystal is then mounted on a goniometer and subjected



to X-ray radiation. The diffraction data is collected and processed to solve and refine the crystal structure.

Infrared Spectroscopy

FT-IR spectra are typically recorded using the KBr pellet method. A small amount of the dried **copper aspirinate** sample is mixed with spectroscopic grade KBr and pressed into a thin pellet. The spectrum is then recorded over the appropriate wavenumber range (e.g., 4000-400 cm⁻¹).

Mechanism of Action: Selective COX-2 Inhibition

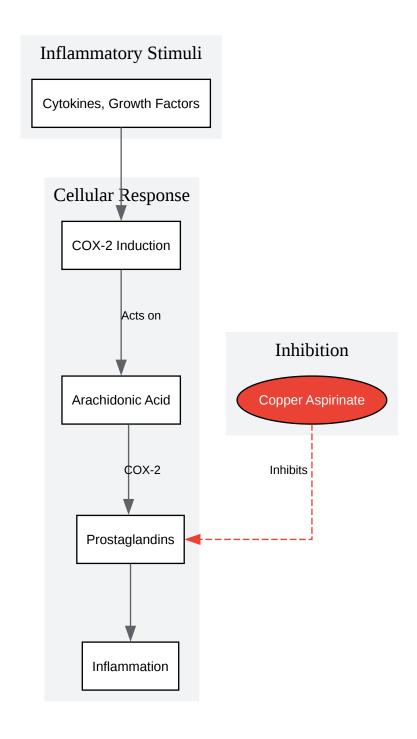
The anti-inflammatory effects of **copper aspirinate** are attributed to its ability to inhibit cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins. Notably, **copper aspirinate** exhibits a greater selectivity for COX-2 over COX-1 compared to aspirin.[9] [10]

Table 4: Inhibitory Activity of Copper Aspirinate and Aspirin on COX Enzymes

Compound	IC50 (COX-1)	IC50 (COX-2)	Selectivity Index (COX- 1/COX-2)	Reference(s)
Copper Aspirinate	1.03 ± 0.15 mM	0.32 ± 0.04 mM	3.33 ± 0.89	[9][10]
Aspirin	Data not available in search results	Data not available in search results	0.42 ± 0.12	[9]

The enhanced selectivity of **copper aspirinate** for COX-2 is a significant advantage, as COX-1 is a constitutive enzyme involved in physiological functions, and its inhibition is associated with gastrointestinal side effects. The selective inhibition of the inducible COX-2 enzyme, which is upregulated at sites of inflammation, allows for a more targeted anti-inflammatory response. The proposed mechanism involves the interaction of the **copper aspirinate** complex with the active site of the COX-2 enzyme.





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Simplified pathway of COX-2 mediated inflammation and its inhibition by **copper aspirinate**.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, properties, and synthesis of **copper aspirinate**. The dimeric "paddle-wheel" structure is a key feature of this



complex. The enhanced and more selective inhibitory activity of **copper aspirinate** on the COX-2 enzyme compared to aspirin highlights its potential as a promising anti-inflammatory agent with a potentially improved side-effect profile. The provided experimental protocols offer a foundation for the synthesis and characterization of this compound in a research setting. Further investigation into the precise molecular interactions with its biological targets will be crucial for the continued development of **copper aspirinate** as a therapeutic agent.

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